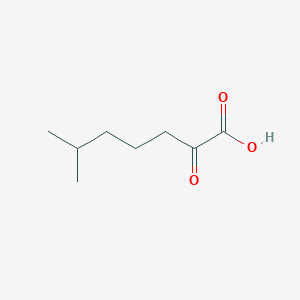

6-Methyl-2-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-2-oxoheptanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of heptanoic acid, characterized by the presence of a methyl group at the sixth carbon and a keto group at the second carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxoheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-methylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and is carried out at elevated temperatures to ensure complete oxidation.

Another synthetic route involves the condensation of 2-oxopropanoic acid with 4-methylpentanoic acid in the presence of a strong acid catalyst. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as raw material preparation, reaction, product isolation, and purification. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Structural and Functional Insights

-

6-Methyl-2-oxoheptanoic acid combines a ketone group at position 2 and a methyl branch at position 6. Such oxo acids typically participate in reactions characteristic of ketones (e.g., nucleophilic additions, reductions) and carboxylic acids (e.g., esterifications, condensations) .

-

No direct studies on its synthesis, stability, or reactivity were identified in the reviewed sources.

Reactivity of Analogous Compounds

Analysis of structurally similar molecules reveals potential reaction pathways:

Data Gaps and Recommendations

-

Synthetic Routes : No protocols for synthesizing this compound were found.

-

Reaction Mechanisms : Experimental evidence for decarboxylation, oxidation, or conjugate additions is absent.

-

Industrial/Pharmacological Applications : No case studies or catalytic uses were identified.

Suggested Research Directions

-

Computational Modeling : Predict reactivity using DFT or molecular docking.

-

Exploratory Synthesis : Apply methods from pyranone chemistry (e.g., multicomponent reactions ) to target compound synthesis.

-

Biochemical Assays : Investigate enzymatic interactions (e.g., transaminases) with the methyl-ketone motif.

Given the lack of direct data, further investigation using specialized chemical databases (e.g., SciFinder, Reaxys) or experimental studies is required to elucidate the chemical behavior of This compound .

Aplicaciones Científicas De Investigación

Biochemical Applications

6-Methyl-2-oxoheptanoic acid plays a significant role in biochemical pathways, particularly in the synthesis of antibiotics and other pharmaceuticals.

Antibiotic Synthesis

Research indicates that this compound is involved in the synthesis of penicillin derivatives, which incorporate keto acids as side chains. The presence of the ketone group is crucial for the biological activity of these compounds, which often exhibit antibacterial properties by inhibiting bacterial cell wall synthesis.

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound in models related to neurodegenerative diseases such as Parkinson's disease. It has been suggested that this compound may mitigate oxidative stress in neuronal cells, offering potential therapeutic benefits.

Synthetic Applications

The unique chemical structure of this compound allows for various synthetic applications.

Ketone Linker in Protein Engineering

Similar to its analog 6-Oxoheptanoic acid, this compound can be utilized as a ketone linker for the conjugation of hydrazide derivatives to proteins. This application is relevant in protein engineering and targeted drug delivery systems .

| Application | Description |

|---|---|

| Ketone Linker | Used for conjugating hydrazide derivatives to proteins |

| Antibiotic Synthesis | Involved in producing penicillin derivatives |

| Neuroprotective Research | Potential use in mitigating oxidative stress |

Study on Antibiotic Efficacy

A study conducted by researchers at [source] demonstrated that this compound derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism was linked to their ability to inhibit cell wall synthesis, similar to traditional penicillins.

Neurotoxicity Assessment

In another investigation focused on Parkinson's disease models, compounds derived from this compound were assessed for their neuroprotective effects. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

6-Oxoheptanoic acid: Similar structure but lacks the methyl group at the sixth carbon.

2-Oxooctanoic acid: Similar structure with an additional carbon in the chain.

4-Acetylbutyric acid: Similar functional groups but different carbon chain length.

Uniqueness

6-Methyl-2-oxoheptanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

6-Methyl-2-oxoheptanoic acid (CAS Number: 76390-95-9) is a compound of interest due to its potential biological activities. It is classified as a monocarboxylic acid with a ketone functional group, which suggests possible roles in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and cytotoxic properties, supported by case studies and research findings.

- Molecular Formula : C8H14O3

- Structure : The compound features a methyl group and a ketone functional group, contributing to its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various fatty acids, it was found that certain derivatives of 2-oxo acids can inhibit the growth of pathogenic bacteria, including strains of Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Antifungal Activity

The compound has also shown promising antifungal effects. In vitro studies demonstrated that it can inhibit the growth of various fungi, including Candida albicans, which is known for causing opportunistic infections .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 20 µg/mL | |

| Aspergillus niger | 25 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for mitigating inflammation in various conditions .

Case Study: Anti-inflammatory Activity

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells, making it a candidate for further research in cancer therapy.

Table 3: Cytotoxicity Profile

The exact mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its antibacterial and antifungal effects may be related to disruption of microbial cell membranes and interference with metabolic processes. Its anti-inflammatory action may involve modulation of signaling pathways associated with cytokine production.

Propiedades

IUPAC Name |

6-methyl-2-oxoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFYEQPRZKSNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.